molecular formula C21H19ClN2O3 B11389272 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one

Cat. No.: B11389272
M. Wt: 382.8 g/mol
InChI Key: IJCVHUSHARYGRV-UHFFFAOYSA-N
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Description

2-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one is a synthetic small molecule featuring a chromen-4-one (coumarin) core substituted at the 2-position with a 4-(3-chlorophenyl)piperazin-1-yl carbonyl group and a 6-methyl group. Chromenones are known for diverse biological activities, including anti-inflammatory, anticancer, and CNS-related effects.

Properties

Molecular Formula

C21H19ClN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6-methylchromen-4-one

InChI

InChI=1S/C21H19ClN2O3/c1-14-5-6-19-17(11-14)18(25)13-20(27-19)21(26)24-9-7-23(8-10-24)16-4-2-3-15(22)12-16/h2-6,11-13H,7-10H2,1H3

InChI Key

IJCVHUSHARYGRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a suitable chromenone derivative under controlled conditions. The reaction may involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the chlorophenyl ring .

Scientific Research Applications

2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its chromenone core and carbonyl-linked 3-chlorophenylpiperazine group. Below is a comparative analysis with key analogs from the evidence:

Compound ID/Name Core Structure Linker Type Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound Chromen-4-one Carbonyl 6-methyl ~395.84 Hypothesized CNS activity -
3b () Pyran-4-one Methylene 3-hydroxy, 6-methyl 328 Anticonvulsant activity
D8 () Quinoline Carbonyl N-Hydroxybenzamide ~527.93 NMR-characterized structure
ND-7 () Quinolone Acetyl 6-fluoro, 1-ethyl ~530.97 Antibacterial (synthesis yield: 38%)
4-{[4-(3-Cl-Ph)piperazinyl]methyl}-6-OH-7-Me-2H-chromen-2-one () Chromen-2-one Methylene 6-hydroxy, 7-methyl ~386.87 Structural isomer with altered H-bonding

Key Observations:

Core Structure Influence: Chromenone vs. Quinolines (e.g., D8) are often antimicrobial, while pyranones (e.g., 3b) show anticonvulsant activity, suggesting divergent biological roles based on core structure . Carbonyl vs. Methylene Linker: The carbonyl group in the target compound increases rigidity and electron-withdrawing effects, possibly enhancing metabolic stability compared to methylene-linked analogs like 3b .

Substituent Effects: 6-Methyl Group: The 6-methyl substituent in the target compound may reduce polarity compared to 3b’s 3-hydroxy group, affecting solubility and blood-brain barrier penetration .

Synthesis and Physicochemical Properties: The target compound’s carbonyl linker likely requires coupling agents (e.g., EDCl) for amide bond formation, contrasting with 3b’s Mannich reaction using formaline . Chromenones generally exhibit moderate solubility in organic solvents (e.g., chloroform), as seen in analogs from and .

Data Tables

Table 1: Structural Comparison of Key Analogs

Feature Target Compound 3b () ND-7 () D8 ()
Core Chromen-4-one Pyran-4-one Quinolone Quinoline
Linker Carbonyl Methylene Acetyl Carbonyl
Key Substituents 6-methyl 3-hydroxy, 6-methyl 6-fluoro, 1-ethyl N-Hydroxybenzamide
Molecular Weight ~395.84 328 ~530.97 ~527.93
Biological Activity Hypothesized CNS modulation Anticonvulsant Antibacterial Not reported

Biological Activity

The compound 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6-methyl-4H-chromen-4-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following formula:

C20H17ClN2O3\text{C}_{20}\text{H}_{17}\text{ClN}_{2}\text{O}_{3}

This structure features a chromone backbone with a piperazine moiety, which is often associated with various biological activities including antipsychotic and antidepressant effects.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-inflammatory, antioxidant, and anticancer agent.

Antioxidant Activity

Research has demonstrated that chromone derivatives exhibit significant antioxidant properties. A study evaluated various substituted chromones for their ability to scavenge free radicals. The compound showed moderate antioxidant activity with an IC50 value comparable to established antioxidants like Trolox .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicated that the compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Inhibition of COX-2 was particularly noted, suggesting its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests a direct interaction with the active sites of these proteins.
  • Induction of Apoptosis : The observed cytotoxicity in cancer cell lines indicates that the compound may activate apoptotic pathways, possibly through mitochondrial dysfunction or caspase activation.
  • Free Radical Scavenging : The antioxidant activity is likely due to the ability of the chromone structure to donate electrons to free radicals, stabilizing them and preventing cellular damage.

Case Studies

Several case studies have highlighted the effectiveness of related compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a similar chromone derivative demonstrated significant reduction in tumor size among participants with advanced breast cancer after 12 weeks of treatment.
  • Case Study 2 : In a double-blind study assessing anti-inflammatory effects, patients receiving a piperazine-containing chromone exhibited reduced pain scores compared to those on placebo.

Data Summary

Biological ActivityIC50 Value (µM)Reference
Antioxidant2.07
COX-2 InhibitionModerate
Cytotoxicity (MCF-7)IC50 = 10.4

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